2,3-Dimethoxy-5-(methylthio)pyridine
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Overview
Description
2,3-Dimethoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol It is characterized by the presence of two methoxy groups and a methylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(methylthio)pyridine typically involves the reaction of 2,3-dimethoxypyridine with methylthiolating agents under specific conditions . One common method includes the use of methylthiolating reagents such as methylthiol or dimethyl disulfide in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(methylthio)pyridine undergoes various types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,3-Dimethoxy-5-(methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Dimethoxy-5-(methylthio)pyridine can be compared with other similar compounds such as:
2,3-Dimethoxy-5-(methylsulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a methylthio group.
2,3-Dimethoxy-5-(methylamino)pyridine: Contains a methylamino group instead of a methylthio group.
2,3-Dimethoxy-5-(methylpyridyl)pyridine: Features a methylpyridyl group in place of the methylthio group.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-4-6(12-3)5-9-8(7)11-2/h4-5H,1-3H3 |
InChI Key |
LXLPTRTXNUXEPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)SC)OC |
Origin of Product |
United States |
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